molecular formula C14H10O6 B044748 1,3,5-Trihydroxy-2-methoxyxanthen-9-one CAS No. 34211-53-5

1,3,5-Trihydroxy-2-methoxyxanthen-9-one

Cat. No. B044748
CAS RN: 34211-53-5
M. Wt: 274.22 g/mol
InChI Key: JAOZFCHZESUBKS-UHFFFAOYSA-N
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Description

1,3,5-Trihydroxy-2-methoxyxanthen-9-one (THMX) is a xanthene derivative. It has a molecular formula of C14H10O6 and an average mass of 274.226 Da .


Molecular Structure Analysis

The molecular structure of 1,3,5-Trihydroxy-2-methoxyxanthen-9-one consists of 14 carbon atoms, 10 hydrogen atoms, and 6 oxygen atoms . The molecular weight is 274.22 g/mol.

Scientific Research Applications

Antibacterial Properties

Mangiferin has been shown to have antibacterial properties . This makes it potentially useful in the treatment of bacterial infections.

Hypocholesterolemic Effects

Studies have demonstrated that Mangiferin has hypocholesterolemic effects . This means it can help lower cholesterol levels, which is beneficial for heart health.

Antiallergic Activity

Mangiferin has been found to have antiallergic properties . This suggests it could be used in the treatment of allergies.

Cardiotonic Effects

Mangiferin has cardiotonic effects . This means it can have a tonic effect on the heart, improving its function.

Antidiabetic Properties

Research has shown that Mangiferin has antidiabetic properties . This suggests it could be used in the management of diabetes.

Anti-neoplastic Activity

Mangiferin has been found to have anti-neoplastic properties . This means it could potentially be used in the treatment of neoplasms, or abnormal tissue growths.

Neuroprotective Effects

Studies have demonstrated that Mangiferin has neuroprotective effects . This suggests it could be used in the treatment of neurological disorders.

Antioxidant and Immunomodulatory Properties

Mangiferin has been shown to have antioxidant and immunomodulatory properties . This means it can help protect the body from damage caused by free radicals and can modulate the immune response.

These are just a few of the many potential applications of Mangiferin. It’s a fascinating compound with a wide range of possible uses in scientific research and medicine .

properties

IUPAC Name

1,3,5-trihydroxy-2-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-19-14-8(16)5-9-10(12(14)18)11(17)6-3-2-4-7(15)13(6)20-9/h2-5,15-16,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOZFCHZESUBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trihydroxy-2-methoxyxanthen-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trihydroxy-2-methoxyxanthen-9-one
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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